molecular formula C6H6Cl3NO B182627 5-Amino-2,4-dichlorophenol hydrochloride CAS No. 197178-93-1

5-Amino-2,4-dichlorophenol hydrochloride

Cat. No. B182627
CAS RN: 197178-93-1
M. Wt: 214.5 g/mol
InChI Key: FTMLWEVHTJTOLS-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO . It has a molecular weight of 214.48 . The compound is known for its purity, which is typically around 98% .


Molecular Structure Analysis

The linear formula of 5-Amino-2,4-dichlorophenol hydrochloride is H2NC6H2(Cl)2OH . The InChI key is QPHMVRPABQUYGN-UHFFFAOYSA-N . The compound has a molecular weight of 178.02 .


Physical And Chemical Properties Analysis

5-Amino-2,4-dichlorophenol hydrochloride is a solid substance . It has a melting point range of 133°C to 137°C .

Scientific Research Applications

Analytical Method Development

A study by Zhang et al. (2020) developed high performance liquid chromatography (HPLC) and gas chromatography (GC) methods for analyzing 2,5-dichlorphenol and 2,4-dichlorophenol. This research highlights the importance of 5-Amino-2,4-dichlorophenol hydrochloride as an intermediate in the production of dicamba, a widely used herbicide. The developed HPLC method showed excellent separation efficiency, accuracy, and precision for qualitative and quantitative analysis of these compounds, demonstrating the compound's relevance in enhancing the efficiency of analytical methods (Zhang et al., 2020).

Catalysis and Hydrogen Production

In the context of catalysis, Kılınç et al. (2017) synthesized a 5-amino-2,4-dichlorophenol-3,5-ditertbutylsalisylaldimine-Ni complex catalyst and applied it to produce hydrogen from the hydrolysis of sodium borohydride. This research illustrates the compound's potential as a catalyst, significantly enhancing hydrogen production rates and reducing reaction time, thus offering a promising approach for hydrogen energy applications (Kılınç et al., 2017).

Environmental Remediation

A study by Goskonda et al. (2002) explored the sonochemical degradation of chlorophenols, including 2,4-dichlorophenol, in aqueous solutions. This work demonstrates the effectiveness of ultrasound in mineralizing chlorophenols, potentially offering an advantageous method for the remediation of water contaminated with aromatic organic pollutants (Goskonda et al., 2002).

Synthesis of Antimicrobial Agents

Yu-gu (2015) investigated the synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, starting from 2,4-dichlorobenzoic acid. This study underscores the role of 5-Amino-2,4-dichlorophenol hydrochloride in synthesizing compounds with significant antifungal activity, highlighting its potential in developing new antimicrobial agents (Yu-gu, 2015).

Safety And Hazards

The compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye and skin irritation and may cause respiratory and digestive tract irritation .

properties

IUPAC Name

5-amino-2,4-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLWEVHTJTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941475
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dichlorophenol hydrochloride

CAS RN

197178-93-1
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197178-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197178931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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